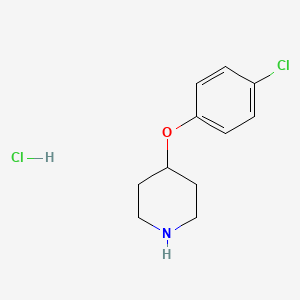

4-(4-Chlorophenoxy)piperidine hydrochloride

Description

4-(4-Chlorophenoxy)piperidine hydrochloride is a piperidine derivative featuring a para-chlorophenoxy substituent. Its molecular formula is C₁₁H₁₄Cl₂NO, with an approximate molecular weight of 283.16 g/mol (calculated). This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing interleukin-1β (IL-1β) inhibitors, as evidenced by its use in the preparation of pyridine derivatives targeting IL-1β modulation . Additionally, its chiral derivatives exhibit high affinity for sigma1 (σ₁) receptors, with Ki values as low as 0.34 nM, highlighting its relevance in central nervous system (CNS) drug development .

Properties

IUPAC Name |

4-(4-chlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELTYNIPRLOYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589990 | |

| Record name | 4-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-53-8 | |

| Record name | 4-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenoxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of 4-(4-Chlorophenoxy)piperidine hydrochloride typically involves the reaction of piperidine with 4-chlorophenol to form 4-(4-chlorophenoxy)piperidine, which is then reacted with hydrochloric acid to form the hydrochloride salt . The reaction conditions usually involve standard laboratory techniques and reagents.

Chemical Reactions Analysis

4-(4-Chlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Scientific Research Applications

Pharmaceutical Development

4-(4-Chlorophenoxy)piperidine hydrochloride serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for the development of drugs with enhanced efficacy and fewer side effects.

Key Findings:

- Role in Drug Synthesis: This compound is involved in synthesizing selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and other central nervous system disorders .

- Therapeutic Potential: It has been studied for its potential to treat various conditions such as anxiety, obsessive-compulsive disorder, and migraine prophylaxis .

Neurotransmitter Research

This compound is instrumental in studies examining neurotransmitter systems. Researchers utilize it to understand the mechanisms through which different compounds affect brain function and behavior.

Case Study Example:

- Neurotransmitter Interaction: Research has demonstrated that derivatives of piperidine, including this compound, can modulate serotonin and noradrenaline reuptake, providing insights into their roles in mood regulation and anxiety disorders .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard in various methods such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Applications:

- Reference Standard: It ensures accurate identification and quantification of related substances in complex mixtures, which is vital for quality control in pharmaceutical manufacturing .

- Method Validation: The compound is used to validate analytical methods, ensuring reliability and reproducibility in results.

Material Science

The properties of this compound make it suitable for developing specialized polymers and coatings.

Industrial Applications:

- Specialty Polymers: Its unique chemical structure contributes to the development of materials with enhanced durability and resistance to environmental factors, beneficial for industries like electronics and automotive .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting neurological disorders | Enhanced efficacy, reduced side effects |

| Neurotransmitter Research | Used to study interactions with neurotransmitter systems | Insights into mood regulation |

| Analytical Chemistry | Reference standard for HPLC and mass spectrometry | Accurate identification and quantification |

| Material Science | Development of specialized polymers and coatings | Improved durability and resistance |

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. detailed information on its exact mechanism of action is limited .

Comparison with Similar Compounds

Structural and Chemical Properties

The compound is compared with piperidine hydrochlorides bearing substituents on the phenoxy group or piperidine ring. Key analogs include sulfonyl, bromo, trifluoromethyl, ethoxy, and alkyl chain-modified derivatives (Table 1).

Table 1. Structural and Pharmacological Comparison of Piperidine Hydrochloride Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|---|

| 4-(4-Chlorophenoxy)piperidine hydrochloride | 4-chlorophenoxy | C₁₁H₁₄Cl₂NO | 283.16 | σ₁ receptor affinity (Ki = 0.34 nM in derivatives) |

| 4-[(4-Chlorophenyl)sulfonyl]piperidine HCl | 4-chlorophenyl sulfonyl | C₁₁H₁₄Cl₂NO₂S | 294.97 | Not reported |

| 4-(4-Bromophenyl)piperidine hydrochloride | 4-bromophenyl | C₁₁H₁₄BrClN | 275.35 | Not reported |

| 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl | 3-trifluoromethylphenoxy | C₁₂H₁₄ClF₃NO | 281.67 | Not reported |

| 4-(4-Ethoxyphenoxy)piperidine hydrochloride | 4-ethoxyphenoxy | C₁₃H₁₉ClNO₂ | 258.46 | Not reported |

| 4-(4-Trifluoromethoxyphenoxy)piperidine HCl | 4-trifluoromethoxyphenoxy | C₁₂H₁₅ClF₃NO₂ | 297.70 | Not reported |

| 1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine | 4-chlorophenoxypropyl, 4-methyl | C₁₅H₂₁ClNO | 266.79 | σ₁ affinity (Ki = 0.34 nM), σ₁/σ₂ selectivity = 547:1 |

Biological Activity

4-(4-Chlorophenoxy)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a 4-chlorophenoxy group. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Inhibition of CDC42 GTPases : CDC42 is implicated in cancer progression. Compounds similar to 4-(4-Chlorophenoxy)piperidine have shown potential as inhibitors of CDC42, affecting pathways related to cell migration and angiogenesis .

- Antimalarial Activity : Piperidine derivatives have demonstrated selectivity against Plasmodium falciparum, suggesting that 4-(4-Chlorophenoxy)piperidine may exhibit similar properties .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Case Studies

- CDC42 Inhibition Study : A study evaluated the compound's ability to inhibit CDC42 in various cancer cell lines. The results indicated a significant reduction in cell migration and proliferation, supporting its potential as an anticancer agent .

- Antimalarial Efficacy : In vitro studies against chloroquine-sensitive and resistant strains of P. falciparum revealed that derivatives of piperidine, including 4-(4-Chlorophenoxy)piperidine, showed comparable efficacy to established antimalarials like chloroquine .

- Cholinergic Activity : Research into cholinesterase inhibitors highlighted the compound's moderate inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chlorophenoxy)piperidine hydrochloride, and how can reaction purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, piperidine derivatives are often prepared by reacting 4-chlorophenol with piperidine precursors under alkaline conditions (e.g., using triethylamine as a base). Purification typically involves recrystallization or column chromatography with polar solvents like ethyl acetate/hexane mixtures to isolate high-purity products . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts.

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the aromatic and piperidine ring systems, and mass spectrometry (MS) for molecular weight validation. Thermal stability can be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under inert atmospheres. For hygroscopicity evaluation, dynamic vapor sorption (DVS) studies are recommended .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is effective. Mobile phases often include acetonitrile/water mixtures with 0.1% trifluoroacetic acid to enhance peak resolution. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode provides higher sensitivity .

Q. What safety precautions are critical when handling this compound?

- Methodology : Based on structurally similar piperidine derivatives, assume potential irritancy. Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation for ingestion .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for derivatives of this compound?

- Methodology : Employ density functional theory (DFT) calculations to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict regioselectivity in substitution reactions. Pair computational results with high-throughput experimentation (HTE) to validate predicted conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve contradictions in reported bioactivity data for 4-(4-Chlorophenoxy)piperidine derivatives?

- Methodology : Cross-validate data using orthogonal assays (e.g., radioligand binding vs. functional cell-based assays). For example, discrepancies in receptor affinity (e.g., dopamine D2 vs. serotonin 5-HT2A) may arise from assay-specific conditions (e.g., buffer pH, cell lines). Meta-analyses of published datasets and rigorous statistical outlier detection (e.g., Grubbs' test) are critical .

Q. How can researchers design in vitro models to study the metabolic fate of this compound?

- Methodology : Use hepatic microsomes or primary hepatocytes to identify phase I/II metabolites. Incubate the compound with NADPH-regenerating systems and analyze metabolites via LC-MS/MS. For cytochrome P450 inhibition studies, employ fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) in human liver microsomes .

Q. What mechanistic insights can be gained from studying substituent effects on the piperidine ring?

- Methodology : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., -NO2, -OCH3) at the 4-position. Compare reaction kinetics (via stopped-flow spectroscopy) and stability (via accelerated degradation studies at 40°C/75% RH). Correlate electronic parameters (Hammett σ constants) with biological activity to establish structure-activity relationships (SARs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.